Cas no 1484465-88-4 (methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate)

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate is a synthetic intermediate with a pyrazole core, featuring both hydroxyl and ester functional groups. Its structure offers versatility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 1-ethyl substituent enhances solubility in organic solvents, facilitating further derivatization. The hydroxyacetate moiety provides a reactive site for nucleophilic or electrophilic modifications, making it valuable for constructing complex molecular frameworks. This compound exhibits stability under standard handling conditions, ensuring reliable performance in multi-step synthetic routes. Its balanced reactivity and functional group compatibility make it a practical choice for researchers in medicinal chemistry and fine chemical synthesis.
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate structure
1484465-88-4 structure
商品名:methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
CAS番号:1484465-88-4
MF:C8H12N2O3
メガワット:184.192481994629
CID:6404580
PubChem ID:65945769

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
    • 1H-Pyrazole-4-acetic acid, 1-ethyl-α-hydroxy-, methyl ester
    • CS-0346796
    • EN300-1836526
    • 1484465-88-4
    • AKOS015287598
    • インチ: 1S/C8H12N2O3/c1-3-10-5-6(4-9-10)7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3
    • InChIKey: BUNZKGLXFCGXDI-UHFFFAOYSA-N
    • ほほえんだ: N1(CC)C=C(C(O)C(OC)=O)C=N1

計算された属性

  • せいみつぶんしりょう: 184.08479225g/mol
  • どういたいしつりょう: 184.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

  • 密度みつど: 1.24±0.1 g/cm3(Predicted)
  • ふってん: 315.7±27.0 °C(Predicted)
  • 酸性度係数(pKa): 11.94±0.20(Predicted)

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1836526-0.25g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
0.25g
$774.0 2023-09-19
Enamine
EN300-1836526-1.0g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
1g
$1286.0 2023-06-02
Enamine
EN300-1836526-10.0g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
10g
$5528.0 2023-06-02
Enamine
EN300-1836526-0.1g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
0.1g
$741.0 2023-09-19
Enamine
EN300-1836526-0.05g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
0.05g
$707.0 2023-09-19
Enamine
EN300-1836526-5.0g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
5g
$3728.0 2023-06-02
Enamine
EN300-1836526-1g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
1g
$842.0 2023-09-19
Enamine
EN300-1836526-0.5g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
0.5g
$809.0 2023-09-19
Enamine
EN300-1836526-2.5g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
2.5g
$1650.0 2023-09-19
Enamine
EN300-1836526-5g
methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
1484465-88-4
5g
$2443.0 2023-09-19

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate 関連文献

methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetateに関する追加情報

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate (CAS No. 1484465-88-4): A Comprehensive Overview

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate, a compound with the chemical identifier CAS No. 1484465-88-4, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological effects. The presence of both hydroxyl and ester functional groups in its molecular structure suggests a high degree of reactivity, making it a promising candidate for further chemical modifications and biological evaluations.

The molecular formula of Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate can be expressed as C7H11NO3. This formula indicates a relatively small molecule with a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms. Such a composition is often associated with compounds that exhibit moderate solubility in both polar and non-polar solvents, facilitating its use in various experimental settings.

In recent years, the interest in pyrazole derivatives has surged due to their broad spectrum of biological activities. Pyrazoles have been extensively studied for their potential applications in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The specific substitution pattern in Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate, particularly the ethyl group at the 1-position and the hydroxyl group at the 2-position, contributes to its unique pharmacophore, which may interact with multiple biological targets.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, several pyrazole-based drugs have been approved for medical use, demonstrating their efficacy in clinical settings. The hydroxyl group in Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate can serve as a site for hydrogen bonding interactions with biological receptors, while the ester group provides a handle for further chemical derivatization. These features make it an attractive scaffold for drug design and development.

Recent studies have highlighted the importance of pyrazole derivatives in modulating enzyme activity. Enzymes play a crucial role in numerous cellular processes, and their dysregulation is often associated with various diseases. By targeting specific enzymes, Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate may offer therapeutic benefits by inhibiting or activating these enzymes. For example, research has shown that certain pyrazole compounds can inhibit kinases, which are involved in signal transduction pathways that regulate cell growth and division.

The synthesis of Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of ethyl acetoacetate with ethyl hydrazinate to form ethyl 3-(1-et hylhydrazinyl)acetoacetate. Subsequent cyclization under acidic conditions yields 1-et hylpyrazole, which is then functionalized to introduce the hydroxyl group at the 2-position. This step often involves oxidation or hydrolysis reactions to achieve the desired product.

The analytical characterization of Methyl 2-(1-et hyl-1H-pyrazol -4 -yl)-2-hydroxyacetate is critical for confirming its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to verify the molecular structure and assess impurity levels. These analytical methods provide detailed information about the compound's chemical environment, helping researchers understand its potential interactions with biological systems.

In vitro studies have begun to explore the biological activity of Methyl 2-(1-et hyl -1H-p yrazol -4 -yl)-2-hydroxyacetate. Initial experiments have shown promising results in terms of anti-inflammatory properties. In particular, the compound has demonstrated the ability to suppress nitric oxide (NO) production in macrophage cell lines, suggesting its potential as an anti-inflammatory agent. NO is a key mediator of inflammation, and its excessive production is associated with chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, preliminary cytotoxicity assays have indicated that Methyl 2-(1-et hyl -1H-p y razol -4 -yl)-2-hydroxyacetate exhibits moderate activity against certain cancer cell lines. This finding aligns with previous studies on pyrazole derivatives that have shown anti-cancer properties by inducing apoptosis or inhibiting cell proliferation. The mechanisms behind these effects are likely multifaceted and involve interactions with various cellular targets.

The potential therapeutic applications of Methyl 2-(1-et h yl -1H-p y razol -4 -yl)-2-hydroxyacetate extend beyond anti-inflammation and anti-cancer effects. Researchers are also investigating its potential role in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Pyrazole compounds have been reported to cross the blood-brain barrier and exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.

The development of new drug candidates requires thorough evaluation of their pharmacokinetic properties to ensure optimal therapeutic efficacy and safety. Absorption, distribution, metabolism, excretion (ADME) studies are essential for understanding how Methyl 2-(1-et h yl -1H-p y razol -4 -yl)-2-hydroxyacetate behaves within an organism. These studies help determine appropriate dosing regimens and identify potential side effects or drug-drug interactions.

In conclusion, Methyl 2-(1-et h yl -1H-p y razol -4 -yl)-2-hydroxyacetate represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for pyrazole derivatives, compounds like Methyl 2-(1-et h yl -1H-p y razol -4 -yl)-2-hydroxyacetate are poised to play a crucial role in addressing various medical challenges.

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